molecular formula C16H17NO2 B7723424 Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate CAS No. 728918-85-2

Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7723424
CAS No.: 728918-85-2
M. Wt: 255.31 g/mol
InChI Key: DPKYJGXTSUUQPS-UHFFFAOYSA-N
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Description

Isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features an isopropyl ester group at the 3-position and an amino group at the 4’-position of the biphenyl structure. Biphenyl derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate typically involves several steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.

    Introduction of Functional Groups: The amino group can be introduced via nitration followed by reduction.

Industrial Production Methods

Industrial production of biphenyl derivatives often employs scalable and efficient synthetic routes. The Suzuki-Miyaura cross-coupling reaction is favored due to its mild reaction conditions and high yields. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro groups can yield amino derivatives .

Mechanism of Action

The mechanism of action of isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, while the amino and ester groups can form hydrogen bonds and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both an amino group and an ester group allows for diverse chemical modifications and applications .

Properties

IUPAC Name

propan-2-yl 3-(4-aminophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)19-16(18)14-5-3-4-13(10-14)12-6-8-15(17)9-7-12/h3-11H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYJGXTSUUQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226083
Record name 1-Methylethyl 4′-amino[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728918-85-2
Record name 1-Methylethyl 4′-amino[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728918-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 4′-amino[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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